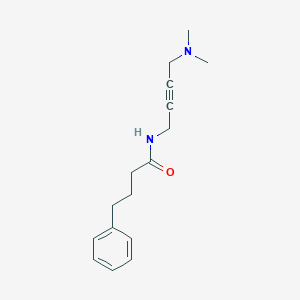

N-(4-(dimethylamino)but-2-yn-1-yl)-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-18(2)14-7-6-13-17-16(19)12-8-11-15-9-4-3-5-10-15/h3-5,9-10H,8,11-14H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOKUYCULNSWBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNC(=O)CCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-4-phenylbutanamide typically involves multiple steps. One common method starts with the reaction of 4-phenylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-(dimethylamino)but-2-yn-1-yl)amine under basic conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)but-2-yn-1-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triple bond to a single bond.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(4-(dimethylamino)but-2-yn-1-yl)-4-phenylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological receptors, while the phenylbutanamide moiety can enhance lipophilicity and membrane permeability. These interactions can modulate various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzamide

- N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide

- N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide

Uniqueness

N-(4-(dimethylamino)but-2-yn-1-yl)-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylbutanamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Biological Activity

N-(4-(dimethylamino)but-2-yn-1-yl)-4-phenylbutanamide, also known by its CAS number 1396676-70-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 258.36 g/mol. The structure features a dimethylamino group and a phenylbutanamide moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H22N2O |

| Molecular Weight | 258.36 g/mol |

| CAS Number | 1396676-70-2 |

The compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Pathways : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

- Receptor Modulation : The dimethylamino group may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

- Cell Cycle Regulation : Research indicates that this compound can induce cell cycle arrest in various cancer cell lines, leading to apoptosis. This is particularly relevant in the context of treating malignancies.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance, in vitro assays demonstrated that this compound significantly inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Animal models have shown that it may enhance cognitive function and reduce anxiety-like behaviors, possibly through its interaction with serotonin and dopamine receptors.

Case Studies

- Case Study on Cancer Cell Lines : In a study published in PubMed, this compound was tested on SKM-1 myelodysplastic syndrome cells. Results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with various concentrations of the compound over 48 hours .

- Neuropharmacological Assessment : A separate investigation assessed the effects of the compound on anxiety-related behaviors in mice. The results revealed a dose-dependent reduction in anxiety-like behaviors when administered prior to stress-inducing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.